3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This compound is characterized by its unique structure, which includes a brominated benzoyl group, a piperidine ring, and a pyrido-pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido-pyrimidinone core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate formed in the previous step.
Bromination and Methoxylation: The final steps involve the bromination of the benzoyl group and the introduction of the methoxy group. These reactions are typically carried out using brominating agents and methoxylating reagents under controlled conditions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the brominated benzoyl group, converting it to a less oxidized state.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, thereby modulating their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulation of Signaling Pathways: It may influence various signaling pathways, such as the NF-kB pathway, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzoyl Piperidine Derivatives: Compounds with similar benzoyl piperidine structures but different substituents can exhibit different pharmacological properties.
Brominated Aromatic Compounds: These compounds have bromine atoms attached to aromatic rings, influencing their reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
The compound 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Pyrido[2,3-d]pyrimidin-4(3H)-one core
- Piperidine ring substituted with a 2-bromo-5-methoxybenzoyl moiety
This unique structure suggests potential interactions with various biological targets, particularly in oncology and neuropharmacology.
Antitumor Activity
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutant kinase, showcasing its potential as an anticancer agent . The introduction of specific substituents has been shown to enhance the cytotoxic effects against various cancer cell lines such as A549 and NCI-H1975.
The proposed mechanism involves inhibition of key signaling pathways involved in tumor growth and proliferation. The compound likely acts as a kinase inhibitor , interfering with the phosphorylation processes crucial for cancer cell survival .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against different cancer cell lines. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B1 | A549 | 0.440 ± 0.039 | EGFR inhibition |
B2 | H1975 | 15.629 ± 1.03 | Kinase inhibition |
B8 | NCI-H460 | >50 | Non-selective |
These results indicate that while some derivatives show promising activity, others may require structural modifications to enhance efficacy .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of the compound with various targets. The docking studies suggest favorable interactions with the ATP-binding site of kinases, which is critical for their inhibitory action. The binding energy calculations indicated a strong affinity, supporting the hypothesis that these compounds can effectively compete with ATP for binding sites on kinases .
Eigenschaften
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-28-14-4-5-17(21)16(11-14)19(26)24-9-6-13(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRIJQVWGGKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.